![molecular formula C18H27N3O B14371545 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea typically involves the reaction of a phenyl-substituted imine with a dipropylurea derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylamines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dimethylurea
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-diethylurea
Uniqueness
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of dipropyl groups may enhance its lipophilicity and membrane permeability, distinguishing it from similar compounds with different alkyl substitutions.
特性
分子式 |
C18H27N3O |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea |
InChI |
InChI=1S/C18H27N3O/c1-5-12-21(13-6-2)18(22)20-16(4)14-15(3)19-17-10-8-7-9-11-17/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,22)/b16-14+,19-15? |
InChIキー |
QJYULNJJPQABNM-CSJGLSHJSA-N |
異性体SMILES |
CCCN(CCC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
正規SMILES |
CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


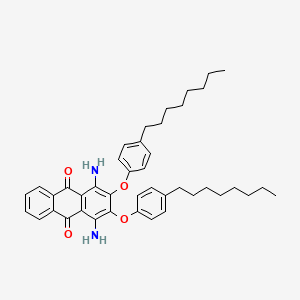
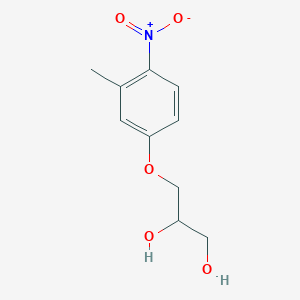
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
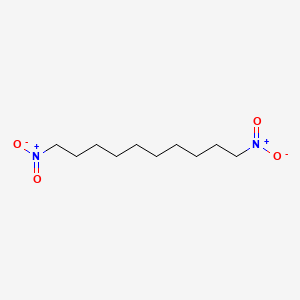
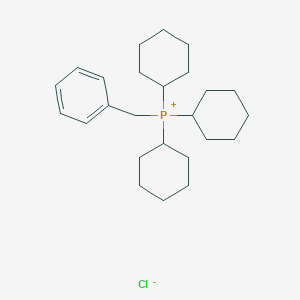
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

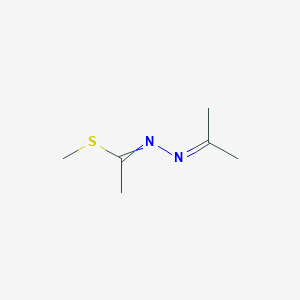


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)

